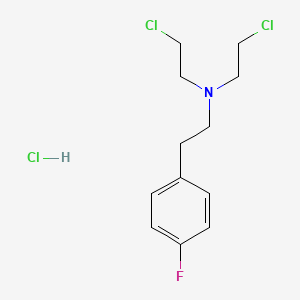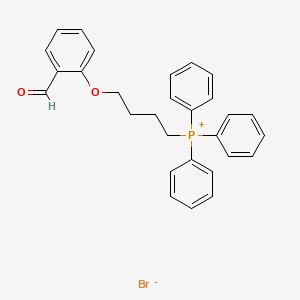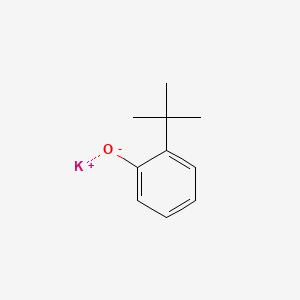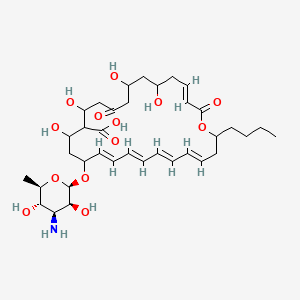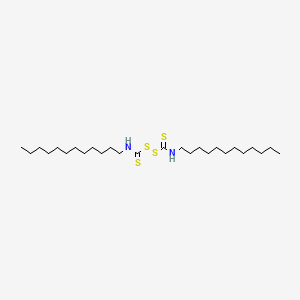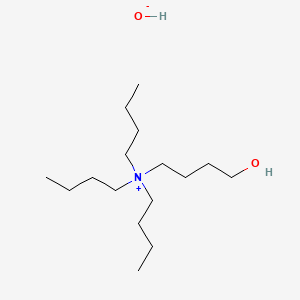
Vanadium chloride oxide (VClO2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium chloride oxide (VClO2) is a compound that combines vanadium, chlorine, and oxygen It is part of the broader family of vanadium compounds, which are known for their diverse oxidation states and significant industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanadium chloride oxide can be synthesized through various methods. One common approach involves the reaction of vanadium pentoxide (V2O5) with thionyl chloride (SOCl2) at elevated temperatures. This reaction produces vanadium chloride (VCl3), which can further react with oxygen to form vanadium chloride oxide .
Industrial Production Methods: In industrial settings, vanadium chloride oxide can be produced through the electrolysis of vanadium-containing molten salts. This method involves the use of a V2CO anode in a molten NaCl-KCl-VCl2 salt mixture. The process is optimized to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Vanadium chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when heated in an argon stream, it decomposes to form vanadium trioxide (V2O3) and vanadium trichloride (VCl3). In the presence of oxygen, it reacts to form vanadium pentoxide (V2O5) and vanadium oxychloride (VCl3O) .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at temperatures above 120°C.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Reacts with chlorine to form higher chlorides.
Major Products:
Oxidation: Vanadium pentoxide (V2O5), vanadium oxychloride (VCl3O).
Reduction: Vanadium trioxide (V2O3), vanadium dichloride (VCl2).
Substitution: Vanadium trichloride (VCl3).
Wissenschaftliche Forschungsanwendungen
Vanadium chloride oxide has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to undergo multiple oxidation states.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a trace element in nutrition.
Medicine: Explored for its potential therapeutic effects, including its role in insulin-mimetic activities and anti-cancer properties.
Industry: Utilized in the production of advanced materials, including coatings and batteries.
Wirkmechanismus
The mechanism by which vanadium chloride oxide exerts its effects involves its ability to undergo redox reactions. In biological systems, it can mimic the action of insulin by activating insulin receptors and influencing glucose metabolism. In catalytic processes, it facilitates the transfer of electrons, thereby accelerating chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Vanadium chloride oxide can be compared with other vanadium compounds such as vanadium pentoxide (V2O5), vanadium dioxide (VO2), and vanadium trioxide (V2O3). Unlike these compounds, vanadium chloride oxide has a unique combination of chlorine and oxygen, which imparts distinct chemical properties and reactivity. For instance:
Vanadium Pentoxide (V2O5): Primarily used as a catalyst in the production of sulfuric acid.
Vanadium Dioxide (VO2): Known for its insulator-to-metal transition properties.
Vanadium Trioxide (V2O3): Used in the production of ferrovanadium alloys.
Eigenschaften
CAS-Nummer |
13759-30-3 |
|---|---|
Molekularformel |
ClO2V-5 |
Molekulargewicht |
118.39 g/mol |
IUPAC-Name |
oxygen(2-);vanadium;chloride |
InChI |
InChI=1S/ClH.2O.V/h1H;;;/q;2*-2;/p-1 |
InChI-Schlüssel |
DBSLFLKSBFSCDN-UHFFFAOYSA-M |
Kanonische SMILES |
[O-2].[O-2].[Cl-].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


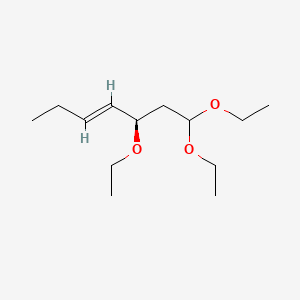

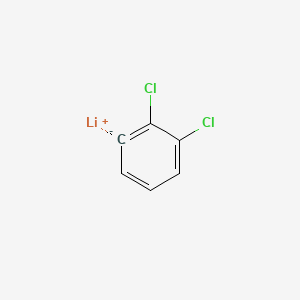

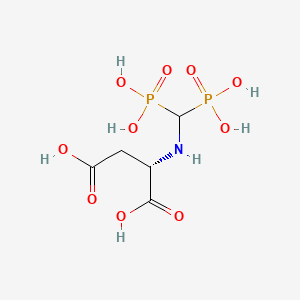
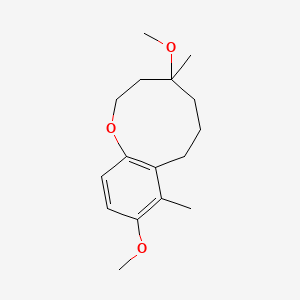
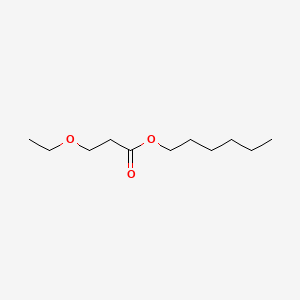
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
